molecular formula C6H8ClN3OS B2580903 2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide CAS No. 1853046-74-8

2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide

Cat. No.: B2580903
CAS No.: 1853046-74-8
M. Wt: 205.66
InChI Key: VEIMPUONVDEJNB-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 5-methyl-1,3,4-thiadiazole-2-thiol in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours at room temperature.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of N-substituted acetamides or thiadiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of thiadiazole derivatives and their interaction with biological targets.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The thiadiazole ring is known to interact with various biological targets, leading to its diverse pharmacological activities. The exact molecular pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
  • 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-Chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide is unique due to the presence of the 5-methyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c1-4-9-10-6(12-4)3-8-5(11)2-7/h2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIMPUONVDEJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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